AP102

Beschreibung

Eigenschaften

CAS-Nummer |

846569-60-6 |

|---|---|

Molekularformel |

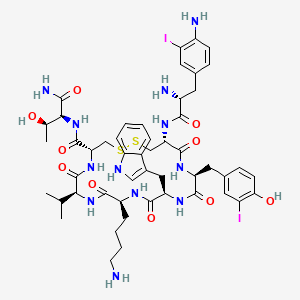

C50H66I2N12O10S2 |

Molekulargewicht |

1313.1 g/mol |

IUPAC-Name |

(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1 |

InChI-Schlüssel |

ISZMJWBQCGWNNM-DQIXCUPKSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O |

Kanonische SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2 (4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide AP-102 AP102 H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2 L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling AP-102: A Tale of Two Molecules

The designation "AP-102" is attributed to at least two distinct investigational drug candidates, each with a unique chemical structure and mechanism of action, targeting different therapeutic areas. For researchers and drug development professionals, it is crucial to distinguish between AP102, a somatostatin analog , and APL-102, a multi-kinase inhibitor . This guide provides a technical overview of the available information on both compounds.

AP102: A Dual-Targeting Somatostatin Analog

AP102 is identified as a novel somatostatin analog (SSA) with a balanced, high affinity for both somatostatin receptor subtype 2 (SSTR2) and subtype 5 (SSTR5).[1] This dual-targeting profile suggests its potential in conditions where both receptors play a significant role, such as in acromegaly and neuroendocrine tumors.

Chemical Structure

AP102 is a disulfide-bridged octapeptide that incorporates synthetic iodinated amino acids.[1] While the precise amino acid sequence and the exact positions of the iodinated residues and the disulfide bridge are not publicly disclosed in the reviewed literature, this description points to a complex peptide structure. The synthesis of such analogs typically involves solid-phase peptide synthesis followed by cyclization to form the disulfide bond.[2]

Quantitative Data

The binding affinity of AP102 for human SSTR2 and SSTR5 has been characterized, demonstrating its potent and balanced activity.

| Receptor Subtype | IC50 (nM) |

| hSSTR2 | 0.63 |

| hSSTR5 | 0.65 |

| Table 1: In vitro binding affinities of AP102 for human somatostatin receptors 2 and 5.[1] |

Experimental Protocols

Receptor Binding Assay:

A common method to determine the binding affinity of a somatostatin analog like AP102 is a competitive radioligand binding assay. A detailed protocol would involve:

-

Membrane Preparation: Isolation of cell membranes from a cell line stably expressing the human SSTR2 or SSTR5 receptor.

-

Radioligand: Use of a radiolabeled somatostatin analog, such as 125I-[Tyr11]-Somatostatin-14, as the tracer.

-

Competitive Binding: Incubation of the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (AP102).

-

Separation: Separation of the bound and free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: Quantification of the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

Signaling Pathway

AP102, by binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), is expected to modulate downstream signaling pathways. The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Navigating the Identity of AP-102: A Multifaceted Designation in Drug Development

The designation "AP-102" is associated with several distinct therapeutic agents in development, each with a unique mechanism of action. Without a more specific identifier, a comprehensive technical guide on a single "AP-102" is not possible. Below is a summary of the different compounds identified as "AP-102" or having a similar designation. To proceed with a detailed analysis, please specify which of these entities is the subject of your interest.

1. APT102 (Apyrase): An Antithrombotic and Anti-inflammatory Agent

APT102 is apyrase, an enzyme that degrades adenosine diphosphate (ADP). Its primary mechanism of action is the inhibition of platelet aggregation, which is crucial in thrombus formation. By reducing the availability of ADP, APT102 exerts a potent antithrombotic effect without a corresponding increase in bleeding risk, a significant advantage over current antiplatelet therapies.[1] Preclinical studies have demonstrated its efficacy in protecting against ischemic injury in the brain and lungs.[1] Furthermore, APT102 has shown anti-inflammatory and cardioprotective properties.[1]

2. APL-102: A Multi-Kinase Inhibitor for Solid Tumors

APL-102 is an orally administered small molecule that functions as a multi-kinase inhibitor. Its mechanism of action involves targeting several key oncogenic drivers. Specifically, it inhibits receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs), as well as components of the mitogen-activated protein kinase (MAPK) pathway like B-RAF and C-RAF.[2] APL-102 also inhibits colony-stimulating factor 1 receptor (CSF1R).[2] Preclinical data from patient-derived xenograft models have shown its antitumor activity in a range of cancers, including liver, breast, colorectal, gastric, esophageal, and lung cancer.[2] A phase I clinical trial for APL-102 in patients with advanced solid tumors has been initiated to evaluate its safety, tolerability, and pharmacokinetics.[2]

3. TAS-102 (Trifluridine/Tipiracil): A Novel Antimetabolite for Colorectal Cancer

TAS-102 is a combination of two active components: trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor. The primary mechanism of action of TAS-102 is the incorporation of FTD into DNA, leading to DNA dysfunction and strand breaks.[3][4] Tipiracil enhances the bioavailability of trifluridine by preventing its degradation.[3][4][5] This dual mechanism makes TAS-102 effective in cancers that have become resistant to other fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU).[3][4]

4. UGN-102: A Chemoablative Agent for Bladder Cancer

UGN-102 is a novel formulation of mitomycin for the treatment of low-grade, intermediate-risk non-muscle invasive bladder cancer (LG-IR-NMIBC). Its mechanism of action is chemoablation, where the drug, delivered in a reverse thermal gel, directly destroys cancerous tissue within the bladder.[6] The ENVISION clinical trial has shown a high complete response rate with this treatment, potentially offering an alternative to surgical intervention (TURBT).[6]

5. AP-102 (Peptide): An Uncharacterized Agent

DrugBank lists an entity "AP-102" which is a cyclic peptide with the chemical name H-(4-amino-3-iodo)-d-phe-c(cys-(3-iodo)-tyr-d-trp-lys-val-cys)-thr-nh2.[7] However, its mechanism of action, pharmacology, and clinical indications are currently not available.[7]

To receive an in-depth technical guide, please clarify which of these "AP-102" compounds is of interest. Upon specification, a detailed report including quantitative data, experimental protocols, and signaling pathway diagrams will be generated.

References

- 1. Products [apt-therapeutics.com]

- 2. | BioWorld [bioworld.com]

- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAS-102: a novel antimetabolite for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. go.drugbank.com [go.drugbank.com]

AP-102: A Technical Overview of its Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

APL-102 (also known as AP-102) is an orally administered, small-molecule multi-kinase inhibitor currently under development by Apollomics, Inc. It is designed to target key oncogenic drivers, demonstrating a multi-faceted approach to cancer therapy. Preclinical data have indicated that APL-102 exerts its anti-tumor effects through the inhibition of several critical signaling pathways involved in tumor growth, angiogenesis, and immune evasion. This document provides a comprehensive technical overview of the known biological functions and molecular pathways of APL-102, based on publicly available data. It includes a summary of its mechanism of action, quantitative data from preclinical studies, representative experimental protocols, and visualizations of the relevant signaling cascades.

Introduction

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in various cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of RTK signaling is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. APL-102 is a multi-tyrosine kinase inhibitor (MTKI) that has been engineered to simultaneously block the activity of several RTKs implicated in tumorigenesis. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), RAF kinases (B-RAF and C-RAF), and Colony-Stimulating Factor 1 Receptor (CSF1R). This multi-targeted approach allows APL-102 to potentially inhibit tumor progression through direct effects on cancer cells, disruption of the tumor blood supply, and modulation of the tumor microenvironment (TME).[1][2]

Mechanism of Action and Biological Function

APL-102's anti-tumor activity stems from its ability to inhibit multiple kinase targets, leading to the disruption of downstream signaling pathways essential for cancer cell survival and proliferation.

Inhibition of Angiogenesis via VEGFR Signaling

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen. The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the primary drivers of this process. APL-102 targets VEGFRs, thereby inhibiting the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, ultimately disrupting the tumor's blood supply.[1][2]

Modulation of the MAPK Pathway via RAF Kinase Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of this pathway, acting as upstream activators of MEK and ERK. Mutations in genes like BRAF are common in several cancers, leading to constitutive activation of the MAPK pathway. APL-102 inhibits B-RAF and C-RAF, thereby blocking this aberrant signaling and inhibiting cancer cell proliferation.[1][2][3]

Immunomodulation via CSF1R Inhibition

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and are often associated with an immunosuppressive phenotype that promotes tumor growth. The Colony-Stimulating Factor 1 Receptor (CSF1R) is essential for the survival, proliferation, and differentiation of macrophages. By inhibiting CSF1R, APL-102 can modulate the TME by reducing the number of immunosuppressive TAMs. Preclinical studies have shown that treatment with APL-102 leads to a decrease in macrophages and a corresponding increase in total T-cells and cytotoxic CD8+ T-cells within the tumor. This shift in the immune cell landscape suggests a potential for APL-102 to enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.

Quantitative Data

Publicly available quantitative data on the preclinical activity of APL-102 is limited. However, the following has been reported:

| Target | Assay Type | Result (IC50) |

| CSF-1R | Radiometric Enzyme Activity | 43 nM |

| VEGFRs | Not Specified | Not Disclosed |

| B-RAF | Not Specified | Not Disclosed |

| C-RAF | Not Specified | Not Disclosed |

Table 1: In vitro kinase inhibition data for APL-102.

Preclinical studies have also demonstrated that APL-102 has broad and potent anti-tumor activity in patient-derived xenograft (PDX) models of liver, breast, colorectal, gastric, esophageal, and lung cancers.[1] Furthermore, a synergistic anti-tumor effect was observed when APL-102 was combined with an anti-PD-1 antibody in syngeneic mouse models.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by APL-102.

References

An In-depth Guide to the Discovery and History of APB-102

For Researchers, Scientists, and Drug Development Professionals

APB-102 has emerged as a significant investigational gene therapy for a specific form of amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of its discovery, mechanism of action, and clinical development history, with a focus on the scientific data and experimental protocols that underpin its advancement.

Introduction to APB-102

APB-102 is an investigational gene therapy designed to treat familial amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene.[1][2] This form of ALS is a rare, genetic neurodegenerative disorder characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and eventually, respiratory failure.[3] Current treatments for ALS offer only modest benefits and do not address the underlying genetic cause of the disease.[1][2]

APB-102 aims to slow or reverse the progression of SOD1-ALS by silencing the activity of the mutated SOD1 gene.[1][3] The therapy is administered as a one-time injection into the spinal canal (intrathecal injection).[1][4]

Discovery and Rationale

The development of APB-102 is built upon nearly three decades of research that established the link between mutations in the SOD1 gene and the development of familial ALS.[3] Researchers discovered that these mutations lead to the production of a misfolded and toxic form of the SOD1 protein, which accumulates and causes the death of motor neurons.[1][4]

This understanding provided a clear therapeutic target: reducing the production of the toxic SOD1 protein. The scientific rationale for APB-102 is to use a gene therapy approach to specifically suppress the expression of the mutated SOD1 gene in motor neurons.[1][3]

Mechanism of Action

APB-102 utilizes a recombinant adeno-associated virus (AAV) vector to deliver a microRNA (miRNA) to motor neurons.[3][4] This miRNA is specifically designed to bind to the messenger RNA (mRNA) of the SOD1 gene, leading to its degradation and preventing the synthesis of the SOD1 protein.[4] By silencing the gene, APB-102 aims to halt the production of the toxic, misfolded protein, thereby protecting motor neurons from further damage.[1]

Caption: Mechanism of action of APB-102 in a motor neuron.

Preclinical Development

Extensive preclinical studies were conducted to evaluate the safety and efficacy of APB-102.

| Study Type | Model | Key Findings | Reference |

| In vivo | Monkeys | Up to 93% reduction in SOD1 expression in motor neurons. | [1] |

| In vivo | Two ALS patients (proof-of-concept) | Lowered SOD1 levels in the brain and spinal cord. | [4] |

A representative preclinical study involved the administration of APB-102 to non-human primates. The general protocol is outlined below:

-

Animal Model: Healthy adult monkeys were used.

-

Administration: A single intrathecal injection of APB-102 was administered.

-

Dosage: Multiple dose levels were likely tested to determine a safe and effective range.

-

Endpoint Analysis: After a specified period, tissue samples from the brain and spinal cord were collected.

-

Measurement: The levels of SOD1 protein and mRNA in motor neurons were quantified using techniques such as immunohistochemistry and quantitative polymerase chain reaction (qPCR).

-

Outcome: The percentage reduction in SOD1 expression was calculated compared to control animals.

Caption: Generalized workflow for preclinical efficacy studies of APB-102.

Clinical Development

APB-102 has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patients with SOD1-ALS.

| Designation | Regulatory Body | Date | Significance | Reference |

| Orphan Drug Designation | U.S. FDA | July 2019 | Provides incentives for development, including market exclusivity. | [1][2] |

| Investigational New Drug (IND) Application Clearance | U.S. FDA | April 2021 | Allowed the initiation of clinical trials. | [3] |

| Fast Track Designation | U.S. FDA | August 2021 | Expedites the development and review process. | [4] |

The initial clinical trial for APB-102 is a multi-center, three-part study designed to assess the safety, tolerability, and efficacy of the gene therapy.[3]

-

Part 1 & 2: These parts will likely focus on dose-escalation and determining the optimal dose.

-

Part 3: This part will be an extended follow-up to monitor long-term safety and efficacy.[4]

The initiation of this Phase 1/2 study was anticipated in late 2021 or early 2022.[3]

Caption: Key regulatory milestones in the clinical development of APB-102.

Conclusion

APB-102 represents a promising, targeted therapeutic approach for patients with SOD1-ALS. Its development from a deep understanding of the genetic basis of the disease through rigorous preclinical testing and into clinical trials highlights the potential of gene therapy to address devastating neurodegenerative disorders. The ongoing clinical evaluation will be critical in determining the ultimate safety and efficacy of this novel treatment.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Apic Bio’s APB-102 Receives Orphan Drug Designation from the FDA for the Treatment of Genetic SOD1 ALS - BioSpace [biospace.com]

- 3. FDA clears Investigational New Drug application for ALS gene therapy candidate [umassmed.edu]

- 4. alsnewstoday.com [alsnewstoday.com]

Synthesis and Purification of Multi-Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific synthesis and purification protocols for AP-102 (also known as APL-102), a proprietary compound developed by Apollomics, Inc., are not publicly available. This guide provides a comprehensive overview of the general methodologies employed for the synthesis and purification of small molecule multi-kinase inhibitors with similar therapeutic targets, using the known mechanism of AP-102 as a contextual example.

Introduction to AP-102 and Multi-Kinase Inhibitors

AP-102 is an orally administered small molecule multi-kinase inhibitor that has shown potential in the treatment of various advanced solid tumors.[1] Its therapeutic effect stems from its ability to simultaneously block several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. The primary targets of AP-102 include Vascular Endothelial Growth Factor Receptors (VEGFRs), RAF kinases (B-RAF and C-RAF), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] By inhibiting these receptor tyrosine kinases, AP-102 disrupts downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cancer cell survival and progression.

This technical guide will outline the typical multi-step synthesis and purification strategies applicable to the production of complex heterocyclic small molecules like AP-102.

General Synthesis of Multi-Kinase Inhibitors

The synthesis of multi-kinase inhibitors often involves a multi-step approach, combining various organic chemistry reactions to construct the core scaffold and introduce necessary functional groups for biological activity and favorable pharmacokinetic properties. A representative synthetic approach for a hypothetical multi-kinase inhibitor sharing structural motifs with known VEGFR and RAF inhibitors is presented below.

Representative Synthetic Scheme

A common strategy for synthesizing kinase inhibitors involves the construction of a core heterocyclic structure, followed by the addition of various side chains through coupling reactions. For a molecule targeting VEGFR and RAF kinases, a plausible synthetic route might involve the initial synthesis of a substituted quinoline or pyrimidine core, followed by palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.

Experimental Protocol: Representative Multi-Step Synthesis

-

Synthesis of the Core Scaffold (e.g., a substituted quinoline):

-

Reaction: A Friedländer annulation reaction between a 2-aminoaryl ketone and a compound containing a reactive methylene group (e.g., ethyl acetoacetate).

-

Reagents: 2-amino-5-chlorobenzophenone, ethyl acetoacetate, catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: The reactants are heated in a suitable solvent (e.g., ethanol or acetic acid) under reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated, filtered, and washed with a cold solvent.

-

-

Functionalization of the Core Scaffold (e.g., chlorination):

-

Reaction: Conversion of a hydroxyl group on the quinoline core to a chloride to enable subsequent coupling reactions.

-

Reagents: The synthesized quinoline derivative, phosphorus oxychloride (POCl₃).

-

Procedure: The quinoline derivative is heated in excess phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting solid is filtered and dried.

-

-

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling):

-

Reaction: Formation of a carbon-carbon bond between the chlorinated core and a boronic acid derivative to introduce a key side chain.

-

Reagents: The chlorinated quinoline core, an appropriate aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., sodium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure: The reactants are combined in the solvent system and degassed. The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is worked up by extracting the product into an organic solvent, followed by washing and drying.

-

Data Presentation: Representative Reaction Parameters

| Step | Reaction Type | Key Reagents | Temperature (°C) | Duration (h) | Typical Yield (%) |

| 1 | Friedländer Annulation | 2-aminoaryl ketone, ethyl acetoacetate, H₂SO₄ | 80-100 | 4-8 | 75-85 |

| 2 | Chlorination | Substituted quinolinol, POCl₃ | 100-110 | 2-4 | 80-90 |

| 3 | Suzuki Coupling | Chloroquinoline, Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 90-110 | 6-12 | 60-75 |

Purification of Multi-Kinase Inhibitors

The purification of the final active pharmaceutical ingredient (API) is a critical step to ensure high purity and remove any process-related impurities, byproducts, or unreacted starting materials. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Purification

Column chromatography is a widely used method for the purification of small molecule drugs. The choice of the stationary and mobile phases depends on the polarity and other physicochemical properties of the compound.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar organic compounds.

-

Mobile Phase Selection: A solvent system is developed using TLC to achieve good separation between the desired product and impurities. A common mobile phase for compounds of this class is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).

-

Column Packing and Loading: The silica gel is packed into a column as a slurry in the non-polar solvent. The crude product is then loaded onto the column, either as a concentrated solution or adsorbed onto a small amount of silica gel.

-

Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed to increase its polarity (gradient elution).

-

Fraction Analysis: The collected fractions are analyzed by TLC or LC-MS to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified compound.

Crystallization

Crystallization is often the final purification step, which can significantly improve the purity of the compound and provide it in a stable, crystalline form.

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Anti-solvent crystallization, where a second solvent in which the compound is insoluble is added, is also a common technique.

-

Dissolution: The crude compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystal Formation: The hot solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to promote crystal formation.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Data Presentation: Representative Purification Parameters

| Method | Stationary Phase | Mobile Phase / Solvent | Key Parameters | Typical Purity |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Gradient profile, Flow rate | >95% |

| Recrystallization | - | Ethanol/Water | Cooling rate, Final temperature | >99.5% |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of AP-102 and the general workflow for its synthesis and purification, the following diagrams are provided.

Caption: AP-102 inhibits key receptor tyrosine kinases.

Caption: A typical workflow for small molecule drug synthesis.

References

An In-depth Technical Guide to AP-102: A Novel Somatostatin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-102 is a synthetic, disulfide-bridged peptide and a novel somatostatin analog (SSA) with a well-characterized profile as a dual ligand for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This document provides a comprehensive overview of the physical, chemical, and pharmacological properties of AP-102. It includes detailed experimental protocols for key assays relevant to its biological characterization and elucidates its mechanism of action through detailed signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.

Physicochemical Properties

AP-102 is a synthetic peptide with specific modifications, including iodinated tyrosine residues, which enhance its lipophilicity and receptor binding affinity.[1] The physical and chemical properties of AP-102 are summarized in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference / Method |

| IUPAC Name | (4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | [1] |

| CAS Number | 846569-60-6 | [1] |

| Molecular Formula | C₅₀H₆₆I₂N₁₂O₁₀S₂ | [1] |

| Molecular Weight | 1313.08 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Estimated to be soluble in aqueous buffers at physiological pH, with solubility potentially enhanced by using organic co-solvents such as DMSO for stock solutions. | General peptide solubility guidelines.[2][3] |

| Isoelectric Point (pI) | Estimated to be in the basic range (pH > 7.5) due to the presence of multiple basic residues (lysine and amino groups). | Estimated based on amino acid composition.[4][5] |

| LogD (pH 7.4) | 1.2 | [1] |

| Stability | Stable as a lyophilized powder when stored at -20°C. In solution, stability is dependent on pH and temperature, with potential for oxidation of the disulfide bridge and degradation at extreme pH values. | General knowledge of peptide stability. |

Pharmacological Profile

AP-102 is a potent somatostatin analog with high affinity for both SSTR2 and SSTR5, distinguishing it from other SSAs that may show more selective binding.

| Parameter | SSTR2 | SSTR5 | Reference |

| IC₅₀ (pM) | 283 | 773 | [1][6] |

| EC₅₀ for cAMP inhibition (pM) | 288 | 8,526 | [1][6] |

Mechanism of Action

AP-102 exerts its biological effects primarily through the activation of SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[7] The binding of AP-102 to these receptors initiates a cascade of intracellular signaling events.

Signaling Pathways

Upon activation by AP-102, SSTR2 and SSTR5 couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP has several downstream effects, including the inhibition of hormone secretion and the modulation of cell proliferation.[1] Recent studies have also indicated that SSTR2 and SSTR5 can couple to the Gq/11 pathway.[8]

The following diagram illustrates the primary signaling pathway initiated by AP-102 binding to SSTR2 and SSTR5.

Cellular Effects

-

Inhibition of Hormone Secretion: By reducing intracellular cAMP levels, AP-102 effectively suppresses the secretion of various hormones, a key therapeutic goal in conditions like acromegaly.[1]

-

Antiproliferative Effects: AP-102 has been shown to inhibit the proliferation of cells expressing SSTR2 and SSTR5.[6]

-

Induction of Apoptosis: Notably, at a concentration of 10 nM, AP-102 has been observed to induce apoptosis in neuroendocrine tumor cells that express SSTR2.[1]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the biological activity of AP-102.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of AP-102 for SSTR2 and SSTR5.

Workflow Diagram:

Methodology:

-

Cell Membrane Preparation: Utilize HEK293 cells stably transfected with human SSTR2 or SSTR5.[6] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled somatostatin (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and serial dilutions of AP-102.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer. Wash the filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of AP-102 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

cAMP Inhibition Assay

This protocol measures the ability of AP-102 to inhibit forskolin-induced cAMP production in cells expressing SSTR2 or SSTR5.

Workflow Diagram:

Methodology:

-

Cell Culture: Plate HEK293 cells expressing SSTR2 or SSTR5 in a 96-well plate and culture overnight.

-

Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of AP-102. Incubate for a short period (e.g., 15 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a specified time (e.g., 30 minutes at 37°C).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the AP-102 concentration. Determine the EC₅₀ value (the concentration of AP-102 that produces 50% of the maximal inhibition of forskolin-induced cAMP production) using a sigmoidal dose-response curve fit.

Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis in neuroendocrine tumor cells treated with AP-102.

Workflow Diagram:

Methodology:

-

Cell Treatment: Culture neuroendocrine tumor cells (e.g., BON-1 or QGP-1) and treat with AP-102 at the desired concentration (e.g., 10 nM) for a specified duration (e.g., 24-48 hours). Include untreated and positive controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-Annexin V) and Propidium Iodide (PI) to the cell suspension.[9][10][11]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >600 nm.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Clinical Development

AP-102 was advanced to preclinical stages by Amryt Pharma for the potential treatment of acromegaly and Cushing's syndrome.[1] However, its development was discontinued in 2021.[1] Preclinical studies in rat models indicated that AP-102 effectively suppressed growth hormone without causing hyperglycemia, a side effect observed with some other somatostatin analogs like pasireotide.[1][13] This favorable metabolic profile was attributed to its balanced activity at SSTR2 and SSTR5, avoiding excessive inhibition of insulin secretion via SSTR5 on pancreatic β-cells.[1]

Conclusion

AP-102 is a potent somatostatin analog with a unique pharmacological profile characterized by its dual affinity for SSTR2 and SSTR5. Its ability to inhibit hormone secretion and cell proliferation, coupled with its capacity to induce apoptosis in certain tumor cells, underscores its therapeutic potential. The detailed methodologies and signaling pathway information provided in this guide offer a comprehensive resource for the scientific community to further explore the biological activities and potential applications of AP-102 and similar compounds. While its clinical development has been halted, the preclinical data, particularly its neutral effect on glucose metabolism, provide valuable insights for the future design of next-generation somatostatin analogs with improved safety profiles.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Cellular effects of AP102, a somatostatin analog with balanced affinities for the hSSTR2 and hSSTR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What SSTR modulators are in clinical trials currently? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. bosterbio.com [bosterbio.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. kumc.edu [kumc.edu]

- 13. Effect of AP102, a subtype 2 and 5 specific somatostatin analog, on glucose metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

AP-102: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the solubility and stability of AP-102, a di-iodinated octapeptide somatostatin analog. Given the proprietary nature of pre-clinical drug candidates, this document focuses on the foundational knowledge, experimental protocols, and data presentation standards applicable to AP-102 based on established principles for peptide pharmaceuticals.

Introduction to AP-102

AP-102 is a synthetic octapeptide analog of somatostatin, distinguished by di-iodination, which is designed to enhance its therapeutic properties. As a peptide, its physical and chemical stability are critical quality attributes that influence its formulation, storage, and ultimate efficacy and safety. Understanding the solubility and degradation pathways of AP-102 is paramount for the development of a stable and effective drug product.

Solubility Profile of AP-102

The solubility of a peptide like AP-102 is influenced by its amino acid sequence, post-translational modifications (in this case, iodination), and the physicochemical properties of the chosen solvent system (e.g., pH, ionic strength, and temperature). While specific quantitative data for AP-102 is not publicly available, a systematic approach to solubility determination is outlined below.

Experimental Protocol for Solubility Assessment

A standard protocol for determining the solubility of AP-102 involves the equilibrium solubility method.

Objective: To determine the saturation solubility of AP-102 in various aqueous and organic solvents relevant to pharmaceutical formulation.

Materials:

-

AP-102 drug substance

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0), ethanol, propylene glycol, dimethyl sulfoxide (DMSO).

-

Vials, orbital shaker, temperature-controlled incubator, centrifuge.

-

Validated analytical method for AP-102 quantification (e.g., HPLC-UV).

Methodology:

-

Add an excess amount of AP-102 to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using an orbital shaker until equilibrium is reached (typically 24-72 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of AP-102 in the diluted supernatant using a validated analytical method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of AP-102 in Various Solvents

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 5.0) | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| PBS (pH 9.0) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Propylene Glycol | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Purified Water | 37 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

Stability Profile of AP-102

The stability of AP-102 must be evaluated to understand its degradation pathways and to establish appropriate storage conditions and shelf-life. Peptides are susceptible to both physical and chemical degradation.

Potential Chemical Degradation Pathways for Peptides:

-

Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues.

-

Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.

-

Deamidation: Primarily affects asparagine and glutamine residues.

-

Racemization: Conversion of L-amino acids to D-amino acids.

-

Photodegradation: Degradation upon exposure to light.

Potential Physical Instabilities:

-

Aggregation: Formation of soluble or insoluble peptide aggregates.

-

Precipitation: Formation of solid drug substance from a solution.

-

Adsorption: Adherence of the peptide to container surfaces.

Experimental Protocols: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify likely degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for developing and validating a stability-indicating analytical method.

Objective: To investigate the degradation of AP-102 under various stress conditions.

Methodology: A solution of AP-102 is subjected to the following conditions, with samples taken at various time points for analysis by a stability-indicating HPLC method.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Neutral Hydrolysis: Purified water at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Stored at 80°C (solid state and in solution).

-

Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

A control sample is stored under recommended conditions (e.g., 2-8°C, protected from light) for comparison.

Data Presentation: Forced Degradation

The results should quantify the remaining AP-102 and the formation of major degradation products.

Table 2: Summary of Forced Degradation Studies on AP-102

| Stress Condition | Duration | AP-102 Remaining (%) | Major Degradation Products (RRT) | Mass Balance (%) |

| 0.1 M HCl, 60°C | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH, 60°C | e.g., 8h | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | e.g., 24h | Data to be determined | Data to be determined | Data to be determined |

| 80°C (Solution) | e.g., 48h | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | e.g., 7 days | Data to be determined | Data to be determined | Data to be determined |

RRT: Relative Retention Time

Long-Term Stability Studies

In addition to forced degradation, long-term stability studies under ICH-recommended storage conditions are necessary to establish the retest period or shelf-life.

Table 3: Long-Term Stability Data for AP-102 Drug Substance

| Storage Condition | Time Point | Appearance | Assay (%) | Purity (%) | Degradation Products (%) |

| 5°C ± 3°C | Initial | e.g., White powder | e.g., 99.8 | e.g., 99.9 | e.g., <0.1 |

| 3 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| 6 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| 12 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| 25°C ± 2°C / 60% ± 5% RH | Initial | e.g., White powder | e.g., 99.8 | e.g., 99.9 | e.g., <0.1 |

| 3 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| 6 Months | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Visualization of Workflows and Pathways

Signaling Pathway of Somatostatin Analogs

AP-102, as a somatostatin analog, is expected to exert its effects through somatostatin receptors (SSTRs). The diagram below illustrates the general signaling pathway.

Caption: General signaling pathway for somatostatin analogs like AP-102.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the logical flow of a forced degradation study.

Caption: Workflow for conducting forced degradation studies on AP-102.

Logical Relationship for Stability-Indicating Method Development

This diagram shows the relationship between forced degradation studies and the development of a validated analytical method.

Caption: Role of forced degradation in stability-indicating method development.

Unveiling the Therapeutic Potential of AP-102: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-102 is a novel synthetic peptide analog of somatostatin, engineered with a unique disulfide-bridged structure and iodinated tyrosine residues. These modifications enhance its lipophilicity and receptor-binding affinity.[1] This technical guide provides a comprehensive overview of the preclinical data and potential research applications of AP-102, with a focus on its mechanism of action, receptor selectivity, and cellular effects. The information presented herein is intended to support further investigation into the therapeutic utility of this promising compound.

Chemical and Pharmacological Profile

AP-102 is a synthetic peptide with the molecular formula C50H66I2N12O10S2 and a molecular weight of 1313.1 g/mol .[1] Its structure is characterized by a disulfide bridge and iodinated tyrosine residues, which contribute to its enhanced pharmacokinetic properties compared to non-iodinated somatostatin analogs (SSAs).[1]

| Chemical Properties | Value |

| Molecular Formula | C50H66I2N12O10S2 |

| Molecular Weight | 1313.1 g/mol |

| CAS Number | 846569-60-6 |

| Appearance | Solid powder |

Mechanism of Action

AP-102 exerts its effects by acting as an agonist at somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. Upon binding, AP-102 activates G-protein coupled signaling cascades that lead to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is crucial in modulating the secretion of various hormones, including growth hormone (GH).

Receptor Binding and Selectivity

AP-102 exhibits a balanced, sub-nanomolar binding affinity for both SSTR2 and SSTR5, which is a distinguishing feature compared to other SSAs like pasireotide, which shows a preference for SSTR5.[1] This balanced affinity may contribute to its unique pharmacological profile, particularly its neutral effect on blood glucose levels.[2]

| Receptor Binding Affinity (IC50) | AP-102 | Octreotide | Pasireotide |

| SSTR2 | 283 pM[1] | 244 pM[2] | 1,097 pM[1] |

| SSTR5 | 773 pM[1] | 16,737 pM[2] | 598 pM[1] |

| Functional Potency (EC50) for cAMP Inhibition | AP-102 | Octreotide | Pasireotide |

| SSTR2 | 288 pM[1] | 210 pM[2] | 1097 pM[2] |

| SSTR5 | 8,526 pM[1] | 26,800 pM[2] | Not specified |

Potential Research Applications

Neuroendocrine Tumors (NETs)

The high expression of SSTR2 in many neuroendocrine tumors makes them a prime target for SSAs. Preclinical findings indicate that AP-102 can induce apoptosis in SSTR2-expressing NET cells at a concentration of 10 nM, an effect not observed with pasireotide.[1] This suggests a potential therapeutic advantage for AP-102 in the treatment of NETs.

Acromegaly and Hormonal Disorders

Somatostatin analogs are a cornerstone in the management of acromegaly due to their ability to suppress GH secretion. Studies in healthy rats have demonstrated that AP-102 acutely suppresses GH levels.[3] Its balanced SSTR2/SSTR5 affinity may offer effective hormonal control with a reduced risk of hyperglycemia, a common side effect of SSTR5-predominant SSAs.[3]

Diabetes and Metabolic Research

A significant advantage of AP-102 observed in preclinical studies is its neutral impact on glucose metabolism.[2][3] Unlike pasireotide, which has been shown to cause hyperglycemia, both acute and chronic administration of AP-102 in rats did not alter blood glucose concentrations.[3] This makes AP-102 an interesting candidate for further research in patient populations where glycemic control is critical.

Experimental Protocols

Receptor Binding Assay

The binding affinity of AP-102 to SSTR2 and SSTR5 can be determined using a competitive radioligand binding assay.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with human SSTR2 or SSTR5 are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled somatostatin analog (e.g., 125I-Somatostatin-14) and varying concentrations of AP-102.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The concentration of AP-102 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

cAMP Inhibition Assay

The functional potency of AP-102 in inhibiting adenylyl cyclase activity is assessed by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture: HEK293 cells expressing SSTR2 or SSTR5 are seeded in multi-well plates.

-

Stimulation: Cells are pre-incubated with varying concentrations of AP-102, followed by stimulation with forskolin to induce cAMP production.

-

Lysis: Cells are lysed to release intracellular cAMP.

-

Detection: cAMP levels are quantified using a competitive immunoassay (e.g., ELISA).

-

Data Analysis: The concentration of AP-102 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.

Conclusion

AP-102 is a promising somatostatin analog with a balanced affinity for SSTR2 and SSTR5. Its ability to induce apoptosis in neuroendocrine tumor cells and suppress hormone secretion without causing hyperglycemia in preclinical models highlights its potential for further investigation. The data presented in this guide provides a foundation for researchers to explore the therapeutic applications of AP-102 in oncology, endocrinology, and metabolic diseases.

References

- 1. AP102 (846569-60-6) for sale [vulcanchem.com]

- 2. Cellular effects of AP102, a somatostatin analog with balanced affinities for the hSSTR2 and hSSTR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of AP102, a subtype 2 and 5 specific somatostatin analog, on glucose metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AP-102 (NP102) in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AP-102, also referred to as NP102, is an aminoalkylated diarylpropane with demonstrated antimalarial activity. This document provides detailed application notes and protocols for the dosage and administration of AP-102 in in vivo studies, primarily based on pharmacokinetic evaluations in murine models. The protocols outlined below are designed to ensure accurate and reproducible results in a research setting.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of AP-102 (NP102) observed in C57BL/6 mice.

Table 1: Pharmacokinetic Parameters of AP-102 (NP102) in Mice

| Parameter | Oral Administration (15 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (Maximum Concentration) | 0.7 ± 0.3 µM | Not Applicable |

| Tmax (Time to Cmax) | ~0.5 hours | Not Applicable |

| Elimination Half-life (t½) | 6.1 hours | 6.1 hours |

| AUC0–∞ (Area Under the Curve) | 147 min·µmol/liter | 226 min·µmol/liter |

| Bioavailability | 22% | Not Applicable |

Data sourced from a study in C57BL/6 mice[1].

Experimental Protocols

Preparation of AP-102 (NP102) Formulation

Objective: To prepare a solution of AP-102 for oral or intravenous administration.

Materials:

-

AP-102 (NP102) compound

-

Sterile water for injection

-

Vortex mixer

-

Sterile filters (if required for IV administration)

Protocol:

-

Determine the required concentration of the dosing solution based on the desired dose (e.g., 15 mg/kg for oral) and the average weight of the animals.

-

Weigh the appropriate amount of AP-102 powder.

-

Dissolve the AP-102 powder in sterile water.[1]

-

Vortex the solution until the compound is completely dissolved.

-

For intravenous administration, ensure the solution is sterile, which may require filtration through a 0.22 µm filter.

In Vivo Administration of AP-102 (NP102)

Objective: To administer AP-102 to laboratory animals via the appropriate route.

2.1 Oral Administration (Oral Gavage)

Materials:

-

Prepared AP-102 solution

-

Oral gavage needles (size appropriate for the animal model)

-

Syringes

Protocol:

-

Gently restrain the animal.

-

Fill a syringe with the calculated volume of the AP-102 solution. A study in mice used a total volume of 200 µl per administration.[1]

-

Attach the gavage needle to the syringe.

-

Carefully insert the tip of the gavage needle into the animal's mouth and advance it along the side of the mouth towards the esophagus.

-

Ensure the needle passes easily without force to avoid entry into the trachea.

-

Slowly dispense the solution into the stomach.

-

Withdraw the gavage needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

2.2 Intravenous Administration

Materials:

-

Prepared sterile AP-102 solution

-

Syringes and needles (size appropriate for the animal and injection site, e.g., tail vein in mice)

-

Animal restrainer

Protocol:

-

Place the animal in a suitable restrainer to immobilize it and provide access to the injection site (e.g., tail vein).

-

Swab the injection site with an appropriate antiseptic.

-

Fill a syringe with the calculated volume of the sterile AP-102 solution.

-

Carefully insert the needle into the vein.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

Blood Sample Collection for Pharmacokinetic Analysis

Objective: To collect blood samples at predetermined time points to determine the concentration of AP-102.

Materials:

-

Microvials containing an anticoagulant (e.g., lithium heparin)[1]

-

Lancets or fine-gauge needles for tail bleeding

-

Capillary tubes or pipettes

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Collect a pre-dose blood sample.

-

Following AP-102 administration, collect blood samples at specified time intervals. A suggested time course includes 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1]

-

For each time point, briefly restrain the animal and make a small incision on the tail vein using a lancet.

-

Collect the required volume of blood into a microvial containing an anticoagulant.

-

Store the collected blood samples at -80°C until analysis.[1]

-

The concentration of AP-102 in the blood samples can be determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study of AP-102

Caption: Workflow for an in vivo pharmacokinetic study of AP-102.

Logical Relationship of Key Pharmacokinetic Parameters

Caption: Relationship between dosing and key pharmacokinetic outcomes.

References

Analytical Techniques for the Detection of AP-102

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The designation "AP-102" can refer to distinct therapeutic agents in development. This document provides detailed analytical techniques for two such compounds: AP102 , a somatostatin analog, and APL-102 , a multi-kinase inhibitor. Given the critical need for precise and reliable quantification of these potential therapeutics in biological matrices, this guide offers comprehensive protocols for their detection and analysis.

Section 1: AP102 (Somatostatin Analog)

AP102 is a di-iodinated octapeptide somatostatin agonist designed for the treatment of acromegaly and neuroendocrine tumors.[1] Its mechanism of action involves binding to somatostatin receptors (SSTR2 and SSTR5), which are expressed on various cells, including tumor cells. This binding inhibits the secretion of hormones like growth hormone.

Signaling Pathway

The binding of AP102 to SSTR2 and SSTR5 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and cell proliferation.

Caption: AP102 signaling through SSTR2/5.

Analytical Method: UHPLC-MS/MS

A sensitive and selective ultra-high pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the quantification of AP102 in plasma.[1]

Experimental Workflow

Caption: Workflow for AP102 quantification.

Detailed Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a solid-phase extraction microplate with methanol followed by water.

-

Load the plasma sample onto the microplate.

-

Wash the plate with a weak organic solvent to remove interferences.

-

Elute AP102 with a strong organic solvent (e.g., acetonitrile with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UHPLC Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over a short run time (e.g., 6 minutes).[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion > Product Ion: Specific m/z transitions for AP102 and an internal standard (e.g., ¹³C,¹⁵N-labeled AP102) should be optimized.[1]

-

Collision Energy: Optimize for the specific transitions.

Data Presentation

Table 1: Performance Characteristics of the UHPLC-MS/MS Method for AP102 [1]

| Parameter | Value |

| Calibration Range | 50 - 10,000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

| Trueness | 99.2% - 100.0% |

| Intra-assay Imprecision | 2.5% - 4.4% |

| Inter-assay Imprecision | 8.9% - 9.7% |

Table 2: Pharmacokinetic Parameters of AP102 in Rats (Single Subcutaneous Dose) [1]

| Dose (µg/kg) | Tmax (min) | t½ (min) |

| 1 | 15 - 30 | 33 - 86 |

| 3 | 15 - 30 | 33 - 86 |

| 10 | 15 - 30 | 33 - 86 |

Section 2: APL-102 (Multi-Kinase Inhibitor)

APL-102 is an oral, small molecule multi-tyrosine kinase inhibitor (MTKI) that targets several key oncogenic drivers, including Vascular Endothelial Growth Factor Receptors (VEGFR) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway such as B-RAF and C-RAF.

Signaling Pathway

APL-102 exerts its anti-tumor effects by inhibiting the phosphorylation of receptor tyrosine kinases (RTKs) and downstream signaling molecules, thereby blocking pathways involved in cell proliferation, angiogenesis, and survival.

References

Application Notes and Protocols for In Vitro Assay Development of APL-102

For Researchers, Scientists, and Drug Development Professionals

Introduction

APL-102 is an orally administered, small molecule multi-tyrosine kinase inhibitor that targets several key oncogenic drivers.[1] Its targets include receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), components of the Mitogen-Activated Protein Kinase (MAPK) pathway like B-RAF and C-RAF, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] This multifaceted inhibition profile suggests that APL-102 may impede tumor growth and angiogenesis while also modulating the tumor microenvironment by targeting tumor-associated macrophages.[1]

These application notes provide a comprehensive guide to the in vitro assays essential for characterizing the activity of APL-102. The protocols detailed below cover both biochemical and cell-based assays to determine the potency and efficacy of APL-102 against its primary kinase targets and its effect on cancer cell proliferation.

Signaling Pathway Overview

APL-102 exerts its anti-cancer effects by concurrently inhibiting multiple signaling pathways crucial for tumor progression. The diagram below illustrates the points of intervention for APL-102 within the VEGFR and RAS/RAF/MEK/ERK signaling cascades.

Biochemical Assays: Kinase Inhibition

To quantify the direct inhibitory effect of APL-102 on its target kinases, in vitro kinase activity assays are essential. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Workflow: Biochemical Kinase Assay

The general workflow for determining the IC50 value of APL-102 against its target kinases is depicted below.

Protocol: CSF1R Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kits for measuring CSF1R kinase activity.[2][3]

Materials:

-

Recombinant human CSF1R kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

APL-102

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x kinase assay buffer with distilled water.

-

Prepare APL-102 Dilutions: Prepare a serial dilution of APL-102 in 1x kinase assay buffer at 10-fold the desired final concentrations. If using DMSO as a solvent, ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare Master Mix: Prepare a master mix containing 1x kinase assay buffer, ATP, and the kinase substrate.

-

Set Up Plate: Add the following to the wells of a 96-well plate:

-

Blank: 20 µL of 1x kinase assay buffer.

-

Positive Control: 2.5 µL of diluent solution (e.g., 1x kinase assay buffer with DMSO).

-

Test Inhibitor: 2.5 µL of each diluted APL-102 solution.

-

-

Add Master Mix: Add 12.5 µL of the master mix to the "Positive Control" and "Test Inhibitor" wells.

-

Initiate Reaction: Add 10 µL of diluted CSF1R kinase to the "Positive Control" and "Test Inhibitor" wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection:

-

Thaw the ADP-Glo™ reagent.

-

After the 45-minute kinase reaction, add 25 µL of ADP-Glo™ reagent to each well.

-

Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for another 30-45 minutes.

-

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the "Blank" reading from all other values. Determine the percent inhibition for each APL-102 concentration relative to the positive control and plot the results to calculate the IC50 value.

Note: This protocol can be adapted for other APL-102 target kinases such as VEGFR2, B-RAF, and C-RAF by using the appropriate recombinant kinase and substrate as specified by commercially available assay kits.[4][5]

Data Presentation: APL-102 Biochemical Inhibition

| Target Kinase | APL-102 IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |

| VEGFR2 | Example: 5.2 | Sunitinib | Example: 8.5 |

| B-RAF | Example: 15.8 | Vemurafenib | Example: 31.0 |

| C-RAF | Example: 22.4 | Sorafenib | Example: 6.0 |

| CSF1R | Example: 8.9 | Pexidartinib | Example: 10.0 |

Data shown are for illustrative purposes only.

Cell-Based Assays: Anti-Proliferative Activity

Cell-based assays are critical for evaluating the effect of APL-102 on tumor cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]

Protocol: MTT Cell Proliferation Assay

This protocol is a standard method for assessing cell viability.[6]

Materials:

-

Cancer cell line expressing APL-102 targets (e.g., A549 or H292 lung cancer cells)[9]

-

Cell culture medium and serum

-

APL-102

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well in 100 µL of medium).[7]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of APL-102 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of APL-102. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each APL-102 concentration relative to the vehicle control.

-

Plot the percent viability against the log of APL-102 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Data Presentation: APL-102 Anti-Proliferative Activity

| Cell Line | APL-102 GI50 (µM) | Tissue of Origin | Key Mutations |

| A549 | Example: 1.5 | Lung Carcinoma | KRAS |

| HCT116 | Example: 0.8 | Colorectal Carcinoma | KRAS, PIK3CA |

| SK-MEL-28 | Example: 0.5 | Malignant Melanoma | BRAF V600E |

| MV-4-11 | Example: 0.2 | Acute Myeloid Leukemia | FLT3-ITD |

Data shown are for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the multi-kinase inhibitor APL-102. By employing both biochemical and cell-based assays, researchers can effectively determine the inhibitory potency of APL-102 against its intended targets and its efficacy in suppressing cancer cell proliferation. Consistent application of these methodologies will ensure the generation of high-quality, reproducible data crucial for advancing the preclinical and clinical development of APL-102.

References

Standard Operating Procedure for APL-102 Experiments

Introduction

APL-102 is an orally administered, small molecule multi-tyrosine kinase inhibitor (MTKI) that targets several key oncogenic drivers.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), B-RAF, C-RAF, and Colony Stimulating Factor 1 Receptor (CSF1R).[1][2] By inhibiting these receptor tyrosine kinases, APL-102 has the potential to impede tumor angiogenesis, cell proliferation, and modulate the tumor microenvironment.[1] Preclinical studies have indicated its potent anti-tumor activity across various cancer models, including liver, breast, colorectal, gastric, esophageal, and lung cancers.[3] This document provides detailed protocols for in vitro and cell-based assays to characterize the activity of APL-102.

Mechanism of Action: Signaling Pathway

APL-102 exerts its anti-cancer effects by concurrently inhibiting multiple signaling pathways critical for tumor growth and survival. The diagram below illustrates the primary signaling cascades targeted by APL-102.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of APL-102 against target kinases (VEGFR, B-RAF, C-RAF, CSF1R).

Materials:

-

Recombinant human kinases (VEGFR2, B-RAF, C-RAF, CSF1R)

-

Kinase-specific peptide substrates

-

APL-102 compound

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of APL-102 in DMSO, followed by a further dilution in kinase buffer.

-

Add 2.5 µL of the diluted APL-102 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of APL-102 on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HUVEC for angiogenesis, A375 for B-RAF mutant melanoma)

-

Cell culture medium and supplements

-

APL-102 compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of APL-102 or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Western Blot Analysis of Phosphorylated Kinases

Objective: To confirm the inhibition of downstream signaling pathways by APL-102 in a cellular context.

Materials:

-

Cancer cell line of interest

-

APL-102 compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes

-

Primary antibodies (e.g., anti-p-VEGFR, anti-p-ERK, anti-p-AKT)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Treat the cells with various concentrations of APL-102 for a specified time (e.g., 2 hours).

-

Stimulate the cells with an appropriate growth factor (e.g., VEGF) to induce kinase phosphorylation.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of phosphorylation inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of APL-102.

Data Presentation

All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | APL-102 IC50 (nM) |

| VEGFR2 | |

| B-RAF | |

| C-RAF | |

| CSF1R |